3-(2-Fluoro-4-methoxyphenoxy)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-(2-fluoro-4-methoxyphenoxy)azetidine |
InChI |
InChI=1S/C10H12FNO2/c1-13-7-2-3-10(9(11)4-7)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
KWQMAQNIGWWNHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CNC2)F |
Origin of Product |
United States |
Synthetic Methodologies for the 3 2 Fluoro 4 Methoxyphenoxy Azetidine Scaffold and Analogues
Classical and Contemporary Approaches to Azetidine (B1206935) Ring Formation
The construction of the azetidine ring is a key challenge in organic synthesis due to the inherent ring strain of the four-membered system, which is approximately 25.4 kcal/mol. rsc.org Established methods often rely on intramolecular cyclization of acyclic precursors or cycloaddition reactions. rsc.orgmagtech.com.cn
Cyclization Strategies for Azetidines
Intramolecular cyclization is a foundational strategy for azetidine synthesis, where a linear precursor containing a nitrogen atom and a suitable electrophilic carbon center is induced to form the heterocyclic ring.
One of the most traditional and widely utilized methods for azetidine ring formation is the intramolecular nucleophilic substitution (SN2) reaction. nih.gov This approach typically involves a γ-substituted amine, where the nitrogen atom acts as a nucleophile, displacing a leaving group at the C3 position to close the ring. adelaide.edu.au
Common precursors for this reaction are 3-halopropylamines or their N-protected derivatives. adelaide.edu.au The reaction is generally promoted by a base to deprotonate the amine or its conjugate acid, thereby increasing its nucleophilicity.
Key Features of Nucleophilic Displacement:
Precursors : Acyclic amines with a leaving group (e.g., halogen, mesylate, tosylate) at the γ-position. nih.gov
Mechanism : Intramolecular SN2 attack of the nitrogen nucleophile.
Conditions : Typically requires a base to facilitate the cyclization.
| Precursor Type | Leaving Group (X) | General Conditions | Product | Reference |
| 3-Haloamine | Br, Cl | Base (e.g., Alkali) | Azetidine | adelaide.edu.au |
| 3-Aminopropyl mesylate | OMs | Base | Azetidine | nih.gov |
| Epoxy amines | Epoxide | Lewis Acid (e.g., La(OTf)₃) | 3-Hydroxyazetidine | nih.govfrontiersin.org |
This method's reliability has made it a cornerstone of azetidine synthesis for decades. rsc.orgadelaide.edu.au
More contemporary strategies for azetidine synthesis leverage transition-metal-catalyzed C–H amination to forge the critical C–N bond. These methods are highly efficient and can proceed with unactivated C(sp³)–H bonds, avoiding the need for pre-functionalized starting materials like haloamines. acs.orgnih.gov
Palladium-catalyzed intramolecular amination has emerged as a powerful tool for creating azetidines from readily available amine substrates. acs.orgnih.govorganic-chemistry.org In a notable example, picolinamide (PA)-protected amines undergo palladium-catalyzed cyclization to form azetidines, among other heterocycles. acs.orgnih.gov This transformation highlights the utility of using an unactivated C(sp³)–H bond of a methyl group as a functional handle in synthesis. nih.gov
Another significant development is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination reported by Gaunt and co-workers, which provides access to a range of functionalized azetidines. rsc.org
Table of Palladium-Catalyzed C–H Amination for Azetidine Synthesis:
| Substrate | Catalyst System | Key Features | Reference |
| Picolinamide (PA) protected amines | Pd(OAc)₂ / PhI(OAc)₂ | Low catalyst loading, inexpensive reagents | acs.orgnih.gov |
| N-(2-(pyridin-2-yl)isopropyl)tosylamides | Pd(OAc)₂ | Excellent functional group tolerance | rsc.org |
Ring contraction offers an alternative pathway to azetidines, starting from more readily available five-membered rings like pyrrolidines. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgacs.orgnih.gov
The proposed mechanism involves a nucleophilic attack on the amide carbonyl group, leading to N–C(O) bond cleavage. The resulting intermediate, which features a γ-positioned amide anion and an α-bromocarbonyl group, undergoes intramolecular SN2 cyclization to yield the N-sulfonylazetidine product. rsc.orgacs.org This method is versatile, allowing for the incorporation of various nucleophiles, including alcohols, phenols, and anilines, into the final azetidine structure. acs.orgnih.gov
Example of Ring Contraction:
| Starting Material | Reagents | Nucleophile (Nu-H) | Product | Reference |
| α-Bromo N-sulfonylpyrrolidinone | K₂CO₃ | Methanol | N-Sulfonyl-2-methoxycarbonylazetidine | acs.org |
| α-Bromo N-sulfonylpyrrolidinone | K₂CO₃ | Phenol | N-Sulfonyl-2-phenoxycarbonylazetidine | nih.gov |
| α-Bromo N-sulfonylpyrrolidinone | K₂CO₃ | Aniline | N-Sulfonyl-2-(phenylcarbamoyl)azetidine | nih.gov |
Cycloaddition Reactions for Azetidine Synthesis
Cycloaddition reactions provide a powerful and convergent route to the azetidine scaffold by combining two unsaturated components. These methods are particularly valuable for rapidly building molecular complexity.
The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and efficient strategies for synthesizing functionalized azetidines. rsc.orgnih.govresearchgate.net The reaction is initiated by photochemical excitation of the imine component, which then undergoes cycloaddition with the alkene. rsc.orgnih.gov
Historically, this reaction has faced challenges, such as competing E/Z isomerization of the excited imine. rsc.org Consequently, many successful examples have utilized cyclic imines or intramolecular variants to control the reaction pathway. rsc.orgnih.govnih.gov
Recent advancements have expanded the scope of this reaction through the use of visible-light photocatalysis. nih.govnih.govacs.org This approach allows the reaction to proceed under milder conditions and has enabled the use of previously challenging substrates, such as acyclic imine equivalents like oximes and ketone-derived sulfonylimines. nih.govacs.org For instance, visible-light-mediated triplet energy transfer can activate acyclic oximes, which then react with alkenes to form the azetidine ring. nih.gov
Summary of Aza-Paterno-Büchi Reaction Variants:
| Reaction Type | Imine Source | Alkene Type | Conditions | Key Advantage | Reference |
| Intermolecular | Cyclic Imines (e.g., azauracil) | Electron-rich | UV light, Triplet sensitizer | Prevents E/Z isomerization | rsc.org |
| Intramolecular | Acyclic Imine tethered to Alkene | Unactivated | UV light (direct or sensitized) | High efficiency for complex scaffolds | nih.govacs.org |
| Visible-Light Mediated | Acyclic Oximes | Various | Photocatalyst (e.g., Ir-based) | Broader substrate scope, mild conditions | nih.gov |
| Visible-Light Mediated | Ketone-derived Sulfonylimines | Activated (Styrenes, Dienes) | Photocatalyst | Access to 2,2-disubstituted azetidines | acs.org |
| Dehydrogenative | Amines (in situ oxidation to imines) | Various | Photoredox catalysis | High atom economy | acs.org |
[3+1] Annulation Approaches
[3+1] Annulation strategies offer a direct route to the four-membered azetidine ring by combining a three-atom component with a one-atom component. A notable example involves a relay catalysis strategy that facilitates a [3+1] annulation reaction between cyclopropane 1,1-diesters and aromatic amines. organic-chemistry.org This method proceeds through a Lewis acid-catalyzed nucleophilic ring opening of the cyclopropane by the amine, followed by a (hypo)iodite-catalyzed C-N bond formation to yield the azetidine core. organic-chemistry.org
Another powerful [3+1] approach is the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines. nih.gov This reaction functions as a formal ring expansion, producing highly substituted methylene azetidines with excellent regioselectivity and stereoselectivity. nih.gov The proposed mechanism involves the formation of an aziridinium ylide, which then undergoes a ring-opening and ring-closing cascade. nih.gov This method efficiently transfers chirality from the substrate to the product, allowing for the synthesis of azetidines with adjacent tertiary-quaternary or even quaternary-quaternary stereocenters. nih.gov
| [3+1] Annulation Approach | Reactants | Catalyst/Reagent | Key Features |
| Relay Catalysis Annulation | Cyclopropane 1,1-diester, Aromatic Amine | Lewis Acid, (Hypo)iodite | Provides access to biologically important azetidines. organic-chemistry.org |
| Rhodium-Carbene Reaction | Methylene Aziridine, Diazo Compound | Rhodium(II) acetate | Stereospecific ring expansion; creates complex stereocenters. nih.gov |
Ring Expansion Strategies (e.g., from Aziridines)
The expansion of three-membered aziridine rings into four-membered azetidines is a powerful strategy for synthesizing the azetidine scaffold. acs.orgmagtech.com.cnrsc.org This one-carbon homologation can be achieved through various methods, including reactions with ylides and carbene insertions. magtech.com.cn
A simple and efficient method for creating 1-arenesulfonylazetidines involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org This transformation can be effectively promoted by microwave irradiation using alumina as a solid support. organic-chemistry.org
More advanced strategies utilize carbene transfer reactions. For instance, engineered 'carbene transferase' enzymes, derived from cytochrome P450, can catalyze the enantioselective one-carbon ring expansion of aziridines. nih.govchemrxiv.org This biocatalytic approach proceeds via a highly controlled acs.orgnih.gov-Stevens rearrangement of an intermediate aziridinium ylide, achieving excellent stereocontrol (99:1 er) and overriding competing side reactions like cheletropic extrusion. nih.govchemrxiv.org Another study describes the synthesis of 3-methoxyazetidines through a rearrangement mechanism where aziridines, formed as intermediates from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, undergo subsequent ring expansion. researchgate.net
| Ring Expansion Method | Aziridine Precursor | Reagent/Catalyst | Product Type | Key Features |
| Ylide Reaction | 1-Arenesulfonylaziridine | Dimethylsulfoxonium methylide | 1-Arenesulfonylazetidine | Microwave-assisted, solid-supported reaction. organic-chemistry.org |
| Biocatalytic Carbene Insertion | N-protected aziridine | Engineered Cytochrome P450, Diazo compound | Chiral azetidine | Highly enantioselective acs.orgnih.gov-Stevens rearrangement. nih.govchemrxiv.org |
| Rearrangement | N-alkylidene-(2,3-dibromo-2-methylpropyl)amine | NaBH4, Methanol | 3-Methoxyazetidine | Proceeds through an aziridine intermediate. researchgate.net |
Reduction of Azetidin-2-ones (β-Lactams) to Azetidines
The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a reliable and frequently employed method for accessing the corresponding azetidine ring system. magtech.com.cnrsc.orgrsc.org This transformation provides a direct route from the well-established chemistry of β-lactams to the saturated azetidine scaffold.
Various reducing agents can be employed for this purpose. Hydroalanes have been identified as particularly specific and effective reagents for the conversion of azetidin-2-ones to azetidines. acs.org Other methodologies have explored chemoselective reductions, for example, using zinc catalysts with silanes, which allows for the presence of other reducible functional groups in the molecule. acs.org The Staudinger [2+2] cycloaddition is a common method for synthesizing the β-lactam precursors, which can then be reduced to provide access to a wide array of functionalized azetidines. mdpi.comtandfonline.com
| Reducing System | β-Lactam Substrate | Resulting Azetidine | Reference |
| Hydroalanes | General Azetidin-2-one (B1220530) | Azetidine | acs.org |
| Silanes / Zinc Catalyst | C-3 Functionalized Azetidin-2-one | Functionalized Azetidine | acs.org |
| Lithium Aluminium Hydride | General Azetidin-2-one | Azetidine | rsc.org |
Advanced Catalytic Strategies for Azetidine Synthesis
Modern synthetic chemistry has increasingly turned to transition metal catalysis to construct and functionalize complex molecules, and the synthesis of azetidines is no exception. Catalytic methods offer high efficiency, selectivity, and functional group tolerance.
Transition Metal-Catalyzed Methods
Palladium-Catalyzed Cyclizations and Functionalizations
Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of azetidine rings. A prominent strategy is the intramolecular C-H amination, where a C-H bond is functionalized to form the key C-N bond of the heterocyclic ring. nih.gov
Efficient methods have been developed for the synthesis of azetidines via palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of an amine substrate. nih.govacs.org These reactions often utilize a directing group, such as picolinamide (PA), to guide the catalyst to the desired C-H bond. nih.govacs.org This approach is valued for its use of inexpensive reagents, low catalyst loadings, and predictable selectivity. organic-chemistry.orgnih.gov A similar palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported to proceed via a proposed alkyl–Pd(IV) intermediate, promoted by an oxidant. rsc.org These C-H activation strategies have been used to construct various complex polycyclic and spirocyclic azetidine-containing scaffolds. acs.org
Beyond ring formation, palladium catalysis is also used for the functionalization of pre-formed azetidine rings. For example, a palladium-catalyzed cross-coupling reaction between 3-iodoazetidines and aryl boronic acids has been developed. acs.org Interestingly, this reaction can favor the formation of 2-aryl azetidines through a migration/coupling mechanism, proceeding through either a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate. acs.org
| Palladium-Catalyzed Reaction | Substrates | Key Features |
| Intramolecular C(sp³)–H Amination | Picolinamide-protected amines | Forms azetidine ring via C-H activation. nih.govacs.orgrsc.org |
| Migration/Cross-Coupling | 3-Iodoazetidines, Aryl boronic acids | Functionalizes azetidine ring, leading to 2-aryl products. acs.org |
Copper-Catalyzed Reactions (e.g., N-Arylation, Allylation of Azabicyclo[1.1.0]butanes)
Copper catalysis offers a complementary set of transformations for azetidine synthesis and functionalization. Copper-catalyzed N-arylation, a variant of the Ullmann condensation, is a powerful tool for forming C-N bonds and has been applied to the synthesis of N-aryl azetidines. organic-chemistry.org For example, diversely substituted N-aryl-2-cyanoazetidines can be prepared via a sequence that includes a copper-catalyzed N-arylation step. organic-chemistry.org This type of reaction is broadly applicable to the N-arylation of various amines using reagents like aryl halides or aryliodonium ylides. nih.govbeilstein-journals.org
A more recent and innovative strategy involves the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). These highly strained molecules are versatile precursors for densely functionalized azetidines. A dual copper/photoredox-catalyzed multicomponent reaction has been developed for the allylation of ABBs. rsc.orgnih.govthieme-connect.com This method uses a radical-relay mechanism to couple ABBs, 1,3-butadiene, and a cyanide source, enabling the rapid synthesis of azetidines containing a C3-allyl group and an all-carbon quaternary center. rsc.orgthieme-connect.com This protocol is noted for its mild conditions and broad functional group compatibility. rsc.orgnih.gov
Furthermore, copper catalysis is effective in the enantioselective difunctionalization of azetines (dihydroazetes). researchgate.netnih.gov A copper/bisphosphine catalyst system can install both a boryl and an allyl group across the C=C bond of the azetine, creating two new stereocenters with high control over regio-, enantio-, and diastereoselectivity. researchgate.netnih.gov The resulting borylated and allylated azetidines are versatile intermediates for further synthetic transformations. nih.gov
| Copper-Catalyzed Reaction | Substrates | Key Features |
| N-Arylation | β-amino alcohols, Arylating agent | Part of a multi-step sequence to N-aryl azetidines. organic-chemistry.org |
| Allylation of Azabicyclo[1.1.0]butanes | Azabicyclo[1.1.0]butane, 1,3-Butadiene, TMSCN | Dual copper/photoredox catalysis; strain-release functionalization. rsc.orgnih.govthieme-connect.com |
| Boryl Allylation of Azetines | Azetine, Allyl phosphate, Boron source | Highly enantioselective and diastereoselective difunctionalization. researchgate.netnih.gov |
Gold-Catalyzed Transformations
Gold catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecular architectures under mild conditions. In the context of azetidine synthesis, gold catalysts have been particularly effective in mediating cyclization reactions of substrates containing alkyne functionalities.
A notable application is the synthesis of azetidin-3-ones, which are versatile intermediates for the preparation of various functionalized azetidines. nih.gov A practical and flexible method for the synthesis of chiral azetidin-3-ones involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.govresearchgate.netnih.gov This reaction proceeds through the formation of a reactive α-oxogold carbene intermediate via intermolecular oxidation of the alkyne, followed by an intramolecular N-H insertion to form the azetidine ring. nih.gov The use of a t-butanesulfonyl protecting group on the nitrogen is advantageous as it allows for the use of chiral t-butanesulfinimine chemistry to introduce stereocenters and can be readily removed under acidic conditions. nih.gov This methodology tolerates a range of functional groups, including remote carbon-carbon double bonds, halogens, and azido groups. nih.gov
| Substrate (N-propargylsulfonamide) | Product (Azetidin-3-one) | Yield (%) |
| N-(1-cyclohexylprop-2-yn-1-yl)-t-butanesulfonamide | 2-cyclohexyl-1-(t-butylsulfonyl)azetidin-3-one | 75 |
| N-(pent-4-en-1-yn-3-yl)-t-butanesulfonamide | 2-(but-3-en-1-yl)-1-(t-butylsulfonyl)azetidin-3-one | 78 |
| N-(4-chlorobut-1-yn-3-yl)-t-butanesulfonamide | 2-(2-chloroethyl)-1-(t-butylsulfonyl)azetidin-3-one | 71 |
| N-(4-azidobut-1-yn-3-yl)-t-butanesulfonamide | 2-(2-azidoethyl)-1-(t-butylsulfonyl)azetidin-3-one | 73 |
| N-(1-(tert-butoxycarbonyl)pent-1-yn-3-yl)-t-butanesulfonamide | 2-(2-(tert-butoxycarbonyl)ethyl)-1-(t-butylsulfonyl)azetidin-3-one | 72 |
In a different approach, gold catalysts have been employed in the 4-exo-dig cyclization of N-tosyl homopropargylamines to stereoselectively prepare (Z)-2-alkylidene-1-tosylazetidine compounds. acs.org This transformation is noteworthy as 4-exo-dig cyclizations are generally considered unfavorable according to Baldwin's rules. acs.org The reaction is catalyzed by a [AuCl(PEt3)]/AgOTf system and proceeds in good yields, with electron-withdrawing substituents on the aryl group of the substrate having a positive effect on the reaction outcome. acs.org
Lanthanum-Catalyzed Intramolecular Aminolysis
Lanthanide triflates, particularly lanthanum(III) triflate (La(OTf)3), have proven to be effective Lewis acid catalysts for various organic transformations, including the synthesis of azetidines. nih.govnih.govelsevierpure.comfrontiersin.org A robust method for the construction of the azetidine ring is the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govnih.govelsevierpure.comfrontiersin.org This reaction proceeds with high yields and tolerates a variety of functional groups that are often sensitive to other acidic conditions. nih.govfrontiersin.org
The optimization of the reaction conditions revealed that using 5 mol% of La(OTf)3 in refluxing 1,2-dichloroethane (DCE) provides the best results. nih.govfrontiersin.org The choice of solvent is crucial, as coordinating solvents like acetonitrile and tetrahydrofuran (THF) give good selectivity but can result in incomplete conversion. nih.gov The reaction demonstrates good substrate scope with respect to the substituent on the amino group. Both electron-rich and electron-deficient benzyl groups are well-tolerated, as are alkyl groups such as n-butyl and the bulky tert-butyl group. nih.govfrontiersin.org Furthermore, acid-labile protecting groups like Boc, PMB, and TBS remain intact under the reaction conditions. frontiersin.org
| Substrate (cis-3,4-epoxy amine) | Product (Azetidine) | Yield (%) |
| N-benzyl-cis-3,4-epoxyhexan-1-amine | 1-benzyl-2-ethyl-3-hydroxyazetidine | 81 |
| N-(4-methoxybenzyl)-cis-3,4-epoxyhexan-1-amine | 2-ethyl-3-hydroxy-1-(4-methoxybenzyl)azetidine | 85 |
| N-(4-nitrobenzyl)-cis-3,4-epoxyhexan-1-amine | 2-ethyl-3-hydroxy-1-(4-nitrobenzyl)azetidine | 83 |
| N-butyl-cis-3,4-epoxyhexan-1-amine | 1-butyl-2-ethyl-3-hydroxyazetidine | 88 |
| N-tert-butyl-cis-3,4-epoxyhexan-1-amine | 1-tert-butyl-2-ethyl-3-hydroxyazetidine | 86 |
| N-allyl-cis-3,4-epoxyhexan-1-amine | 1-allyl-2-ethyl-3-hydroxyazetidine | 65 |
Photoredox Catalysis in Azetidine Chemistry
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This has led to the development of novel strategies for the construction and functionalization of azetidine rings.
Visible Light-Mediated Decarboxylative Functionalization
A powerful application of photoredox catalysis in this area is the decarboxylative functionalization of azetidine-3-carboxylic acids. nih.govdigitellinc.comacs.orgresearchgate.net This method allows for the generation of tertiary benzylic azetidine radicals from 3-aryl-3-carboxylic acid azetidine precursors. nih.govdigitellinc.comacs.org These radicals can then undergo conjugate addition to activated alkenes, providing access to medicinally relevant 3-aryl-3-alkyl substituted azetidines. nih.govdigitellinc.com The reaction is typically carried out using a suitable photocatalyst, such as an iridium complex, under visible light irradiation. nih.gov This approach is attractive due to the ready availability of carboxylic acids as starting materials. digitellinc.comnih.gov The resulting functionalized azetidines can be further elaborated; for instance, a Cbz protecting group on the azetidine nitrogen can be removed by hydrogenolysis to yield the free N-H azetidine. acs.org
Radical-Relay Strategies for Azetidine Formation
Radical-relay strategies offer an alternative pathway to azetidines, often involving a cascade of radical reactions. A photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes provides a novel route to highly substituted azetidines. nih.gov In this process, a photogenerated α-aminoalkyl radical is captured by an alkyne to form a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to construct the azetidine ring. nih.gov This method is notable for its ability to create vicinal tertiary-quaternary and even quaternary-quaternary centers on the azetidine scaffold. nih.gov
Another innovative approach utilizes radical strain-release photocatalysis. chemrxiv.orgunipd.it This method involves the reaction of azabicyclo[1.1.0]butanes (ABBs) with radical intermediates generated from sulfonylimine precursors via an energy-transfer process with an organic photosensitizer. chemrxiv.org The radical adds to the strained C-N bond of the ABB, initiating a ring-opening to form a more stable azetidin-3-yl radical, which is then trapped to afford the final azetidine product. chemrxiv.org This strategy provides access to densely functionalized C3-aminoazetidines. chemrxiv.org
Furthermore, a general anti-Baldwin radical 4-exo-dig cyclization of ynamides has been developed using a heteroleptic copper complex as a photocatalyst. nih.gov Under visible light irradiation in the presence of an amine, a range of ynamides smoothly cyclize to the corresponding azetidines with complete regioselectivity. nih.gov
Electro-Catalytic Approaches for Azetidine Ring Construction
Electrosynthesis has gained prominence as a sustainable and powerful tool in modern organic chemistry. An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been developed for the synthesis of azetidines. acs.orgnih.govnrf.re.krresearchgate.netopenalex.org This approach merges cobalt catalysis with electrosynthesis to achieve the regioselective generation of a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation to yield the azetidine ring. acs.orgnih.govnrf.re.kr This method is significant as it provides access to the strained azetidine ring system from readily available allylic amine precursors, a transformation that is challenging with conventional synthetic methods due to the conformational energy barrier of the azetidine ring. researchgate.net Mechanistic studies, including electrochemical kinetic analysis, suggest that the rate-determining step involves either the regeneration of the catalyst via nucleophilic cyclization or a second electrochemical oxidation to form the carbocationic intermediate. acs.orgnih.gov
Stereoselective Synthesis of Azetidine Systems Relevant to 3-(2-Fluoro-4-methoxyphenoxy)azetidine
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of functionalized azetidines is of great importance.
Various approaches have been established for the diastereoselective synthesis of functionalized azetidine molecules. uni-muenchen.de For instance, the stereoselective synthesis of 3-arylated-2-substituted azetidines can be achieved using Grignard reagents and subsequent trapping with electrophiles. uni-muenchen.de Another powerful strategy is the [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-bound carbenes. nih.gov This reaction proceeds with excellent regio- and stereoselectivity, efficiently transferring chirality from the substrate to the highly substituted methylene azetidine product. nih.gov The resulting products can be further elaborated to create azetidine scaffolds with vicinal tertiary-quaternary stereocenters. nih.gov
For the enantioselective synthesis of azetidines, copper-catalyzed boryl allylation of azetines has been developed. acs.org This three-component reaction allows for the introduction of two versatile functional groups onto the azetidine ring with complete absolute and relative stereocontrol. acs.org This method provides a convenient route to chiral 2,3-disubstituted azetidines, which have been challenging to access through other synthetic routes. acs.org The utility of this method has been demonstrated on a gram scale with reduced catalyst loading, highlighting its potential for practical applications. acs.org
Enantioselective Protocols (e.g., Chiral Pool-Based Syntheses, Asymmetric Catalysis)
Enantioselective synthesis of azetidines, including those with a 3-aryloxy substitution pattern, is a significant challenge in organic chemistry. The inherent ring strain of the four-membered ring and the need for precise stereochemical control necessitate sophisticated synthetic approaches. researchgate.net
Asymmetric Catalysis:
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of azetidine synthesis, chiral catalysts can be employed to control the formation of stereocenters. For instance, copper-catalyzed boryl allylation of azetines has been shown to produce 2,3-disubstituted azetidines with excellent control over chemo-, regio-, enantio-, and diastereoselectivities. acs.org This method allows for the introduction of two versatile functionalities to the azetidine ring with complete absolute and relative stereocontrol. acs.org
Another approach involves the use of chiral dirhodium tetracarboxylates as catalysts. These catalysts have been successfully used in the enantioselective C-H functionalization of cyclohexadienes with diaryldiazomethanes, leading to the synthesis of triarylmethanes with high enantioselectivity. nih.gov While not directly applied to 3-aryloxyazetidines, this methodology demonstrates the potential of rhodium catalysis in creating chiral centers with high efficiency.
Cobalt-catalyzed enantioselective anti-Markovnikov alkene hydroalkylation represents another promising strategy. This method has been used for the synthesis of α,α-dialkyl indoles and other N-heterocycles, showcasing high flexibility in introducing a diverse set of alkyl groups at the α-position of chiral N-heterocycles. nih.gov
Chiral Pool-Based Syntheses:
While specific examples for this compound are not detailed in the provided search results, chiral pool synthesis is a common strategy for obtaining enantiomerically pure compounds. This approach utilizes readily available chiral starting materials from nature, such as amino acids or carbohydrates, to construct the desired chiral molecule.
Diastereoselective Transformations and Control of Stereochemistry
Diastereoselective synthesis is critical when a molecule contains multiple stereocenters. The goal is to control the relative stereochemistry of these centers.
Substrate-Controlled Diastereoselection:
Existing chirality within a substrate can direct the stereochemical outcome of subsequent reactions. For a long time, the synthesis of enantioenriched azetidines relied on diastereomeric induction from existing chirality in a substrate or a stoichiometric chiral auxiliary. acs.org For example, the iodine-mediated cyclization of homoallyl amines can deliver cis-2,4-azetidines through a 4-exo trig cyclization with complete stereocontrol. nih.gov
Reagent-Controlled Diastereoselection:
The table below summarizes some diastereoselective approaches to azetidine synthesis:
| Method | Key Transformation | Stereochemical Outcome | Reference |
| Iodine-mediated cyclization | 4-exo trig cyclization of homoallyl amines | cis-2,4-azetidine | nih.gov |
| Superbase-induced reaction | Cyclization of oxiranylmethyl-substituted benzylamines | trans-3-(hydroxymethyl)-2-arylazetidines | acs.org |
| Hydrozirconation | Diastereoselective hydrozirconation of azetines | Enantiomerically enriched cis-2,3-disubstituted azetidines | acs.org |
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursor structures. wikipedia.org
Identification of Key Disconnections and Potential Precursors
A logical retrosynthetic analysis of this compound would involve disconnecting the ether linkage and the C-N bonds of the azetidine ring.
Disconnection of the C-O Ether Bond:
The most apparent disconnection is the ether bond between the azetidine ring and the 2-fluoro-4-methoxyphenoxy moiety. This leads to two key precursors: a 3-hydroxyazetidine derivative and 2-fluoro-4-methoxyphenol.
Disconnection of the Azetidine Ring:
Further disconnection of the 3-hydroxyazetidine precursor can be envisioned through several pathways. A common strategy for forming four-membered rings is through intramolecular cyclization. This leads to a 1,3-amino alcohol precursor.
Strategies for Incorporating the 2-Fluoro-4-methoxyphenoxy Moiety
The 2-fluoro-4-methoxyphenoxy group can be introduced at different stages of the synthesis.
Nucleophilic Aromatic Substitution (SNAr):
One common method is the nucleophilic aromatic substitution reaction. In this approach, a 3-hydroxyazetidine derivative, protected at the nitrogen, can be activated (e.g., by conversion to a mesylate or tosylate) and then reacted with 2-fluoro-4-methoxyphenol in the presence of a base.
Mitsunobu Reaction:
The Mitsunobu reaction is another powerful method for forming ether linkages. This reaction involves the reaction of a 3-hydroxyazetidine with 2-fluoro-4-methoxyphenol in the presence of triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon.
Buchwald-Hartwig Coupling:
For the synthesis of 3-arylated azetidines, Buchwald-Hartwig coupling reactions have been employed for the N-arylation of the resulting azetidines in a one-pot procedure. uni-muenchen.de While this is for C-N bond formation, related palladium-catalyzed cross-coupling reactions could potentially be adapted for C-O bond formation.
Synthetic Challenges and Innovations in Azetidine Ring Construction
The synthesis of azetidines is challenging due to the significant ring strain of the four-membered ring, which is comparable to that of cyclobutane. researchgate.netrsc.org This strain can lead to difficulties in ring closure and a propensity for ring-opening reactions.
Synthetic Challenges:
Ring Strain: The high ring strain energy (25.2 kcal mol⁻¹) makes the formation of the azetidine ring thermodynamically less favorable compared to five- or six-membered rings. researchgate.net
Competing Reactions: Intramolecular cyclization reactions to form azetidines often compete with the formation of more stable five-membered pyrrolidine (B122466) rings. acs.org
Stereochemical Control: Achieving high levels of stereocontrol in the synthesis of substituted azetidines can be difficult. acs.org
Innovations in Azetidine Synthesis:
Despite these challenges, a number of innovative methods for the synthesis of azetidines have been developed in recent years. rsc.org These methods often leverage the unique reactivity of strained rings or employ novel catalytic systems.
| Innovative Method | Description | Key Features | Reference |
| Photo-induced Copper Catalysis | A [3+1] radical cascade cyclization of aliphatic amines with alkynes. | Occurs in a two- or three-component manner; forms vicinal tertiary-quaternary and even quaternary-quaternary centers. | nih.gov |
| La(OTf)₃-Catalyzed Aminolysis | Intramolecular regioselective aminolysis of cis-3,4-epoxy amines. | Proceeds in high yields even with acid-sensitive and Lewis basic functional groups. | frontiersin.org |
| Anti-Baldwin Radical Cyclization | A photoinduced copper-catalyzed anti-Baldwin radical 4-exo-dig cyclization of ynamides. | Provides full control of regioselectivity. | nih.gov |
| Aza Paternò-Büchi Reaction | An intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using visible light. | Utilizes a photocatalyst to access required excited state intermediates. | rsc.orgsciencedaily.com |
These innovative approaches have expanded the synthetic toolbox for accessing a wide variety of functionalized azetidines, which are valuable building blocks in medicinal chemistry and drug discovery. rsc.orgmagtech.com.cn
Advanced Characterization and Structural Elucidation of 3 2 Fluoro 4 Methoxyphenoxy Azetidine and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For a molecule like 3-(2-fluoro-4-methoxyphenoxy)azetidine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be essential for unambiguous structural assignment and conformational analysis.
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2, H-4 (axial) | ~3.8 - 4.2 | m | - |
| H-2, H-4 (equatorial) | ~4.2 - 4.6 | m | - |
| H-3 | ~4.8 - 5.2 | m | - |
| Aromatic CH | ~6.5 - 7.2 | m | - |
| OCH₃ | ~3.8 | s | - |
| NH | Broad singlet | - | - |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2, C-4 | ~50 - 55 |
| C-3 | ~70 - 75 |
| Aromatic C-O | ~145 - 150 |
| Aromatic C-F | ~155 - 160 (d, ¹JCF) |
| Other Aromatic C | ~100 - 120 |
| OCH₃ | ~55 - 60 |
Multi-Dimensional NMR for Structural Assignment
To definitively assign the proton and carbon signals of this compound, a series of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify adjacent protons within the azetidine (B1206935) ring and the aromatic system. For instance, cross-peaks would be expected between the methine proton at C-3 and the methylene (B1212753) protons at C-2 and C-4 of the azetidine ring. columbia.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals. hmdb.cabmrb.io For example, the proton signal of the methoxy (B1213986) group would show a correlation to the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected from the methoxy protons to the aromatic carbon C-4, and from the azetidine C-3 proton to the aromatic carbon attached to the ether oxygen.
Dynamic NMR for Conformational Exchange Studies
The azetidine ring is known to undergo ring-puckering, leading to different conformations. nih.govlumenlearning.com Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable insights into the conformational dynamics of this compound.
At room temperature, if the rate of conformational exchange is fast on the NMR timescale, averaged signals for the axial and equatorial protons of the azetidine ring might be observed. Upon cooling, the exchange process would slow down, potentially leading to the decoalescence of these signals into distinct resonances for the axial and equatorial protons of a specific puckered conformation. Analysis of the coalescence temperature and the line shapes can allow for the determination of the energy barrier for the ring-flipping process. researchgate.net
Mechanistic Investigations using NMR
NMR spectroscopy can also be a powerful tool for studying reaction mechanisms. For instance, if this compound were to undergo a chemical transformation, such as N-alkylation or acylation, NMR could be used to monitor the progress of the reaction in real-time. By identifying the structures of intermediates and byproducts, valuable mechanistic information can be obtained. Furthermore, kinetic studies can be performed by integrating the signals of reactants and products over time.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute configuration if the molecule is chiral. For this compound, obtaining suitable single crystals would be a prerequisite.
A successful crystallographic analysis would provide a wealth of information:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact puckering of the azetidine ring and the torsion angles describing the orientation of the phenoxy group relative to the azetidine ring.
Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, revealing any hydrogen bonding, π-stacking, or other non-covalent interactions that stabilize the solid-state structure.
While no specific X-ray crystal structure of this compound has been reported in the literature, analysis of related azetidine derivatives often reveals specific puckering patterns and preferred orientations of substituents.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to deduce a unique molecular formula.
For this compound (C₁₀H₁₂FNO₂), the expected exact mass can be calculated.
Calculated Exact Mass for C₁₀H₁₂FNO₂
| Ion | Calculated m/z |
| [M+H]⁺ | 198.0925 |
| [M+Na]⁺ | 220.0744 |
| [M-H]⁻ | 196.0782 |
An experimental HRMS measurement that matches one of these calculated values to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum could also offer further structural clues.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. bmrb.io
Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Signal (cm⁻¹) |
| N-H Stretch | 3300 - 3500 (broad) | Weak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Strong |
| C-O-C Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) | Moderate |
| C-F Stretch | 1100 - 1400 | Moderate |
| C-N Stretch | 1020 - 1250 | Moderate |
The IR spectrum would be expected to show a characteristic broad absorption for the N-H stretch of the secondary amine in the azetidine ring. The aromatic C=C stretching vibrations would appear in the 1500-1600 cm⁻¹ region. The strong C-O stretching of the aryl ether and the C-F stretch would also be prominent features. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the aromatic ring modes, which often give strong signals.
Computational and Theoretical Investigations of 3 2 Fluoro 4 Methoxyphenoxy Azetidine
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the subatomic level. For a molecule like 3-(2-Fluoro-4-methoxyphenoxy)azetidine, these calculations would provide a wealth of information about its intrinsic properties.
An analysis of the electronic structure would reveal how electrons are distributed within the molecule. A key part of this is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.
A hypothetical data table for the FMO analysis of this compound would look like this:
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
A table summarizing these hypothetical reactivity indices would be structured as follows:
| Reactivity Index | Value |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Global Electrophilicity Index (ω) | Data not available |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying molecules of the size and complexity of this compound.
A primary step in any DFT study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. This would provide precise bond lengths, bond angles, and dihedral angles for this compound. The result is the molecule's lowest energy conformation, which is its most likely structure. The total electronic energy of this optimized structure is also a key output.
The optimized geometrical parameters would be presented in a detailed table, for instance:
| Bond/Angle | Value (Å or °) |
| C-O (ether) bond length | Data not available |
| C-N (azetidine) bond length | Data not available |
| C-F bond length | Data not available |
| C-O-C bond angle | Data not available |
| Azetidine (B1206935) ring pucker | Data not available |
Once the geometry is optimized, a vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The calculated frequencies can be compared with experimental spectra to confirm the structure of a synthesized compound. This analysis also confirms that the optimized geometry corresponds to a true energy minimum.
A table of calculated vibrational frequencies would typically include:
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
| N-H stretch (azetidine) | Data not available | Data not available | Data not available |
| C-O-C stretch (ether) | Data not available | Data not available | Data not available |
| C-F stretch | Data not available | Data not available | Data not available |
| Aromatic C-H stretch | Data not available | Data not available | Data not available |
Understanding the distribution of charge within a molecule is essential for predicting its interactions with other molecules. DFT calculations can determine the partial atomic charges on each atom, indicating which parts of the molecule are electron-rich (negative) and which are electron-poor (positive). This information is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map plots the electrostatic potential onto the electron density surface of the molecule, providing a clear visual guide to the molecule's reactive sites. For this compound, one would expect regions of negative potential around the oxygen and fluorine atoms and the nitrogen atom of the azetidine ring, making them likely sites for electrophilic attack.
A table of partial atomic charges would resemble the following:
| Atom | Charge (e) |
| O (ether) | Data not available |
| N (azetidine) | Data not available |
| F | Data not available |
| C (attached to O, ether) | Data not available |
| C (attached to N, azetidine) | Data not available |
Conformational Analysis of the Azetidine Ring System and Phenoxy Substituent
The conformational landscape of this compound is defined by the interplay of the puckered four-membered azetidine ring and the rotational freedom of the attached phenoxy substituent.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a conceptual tool that represents the energy of a molecule as a function of its geometry. libretexts.org For this compound, a detailed PES would be mapped by calculating the molecule's potential energy for all geometric arrangements of interest, particularly focusing on two key degrees of freedom: the ring-puckering amplitude of the azetidine ring and the dihedral angle of the C-O-C bond connecting the phenoxy group to the ring.
Methods for calculating the energy at each point are central to generating a PES. libretexts.org Advanced computational techniques, such as Density Functional Theory (DFT), can be employed to construct an accurate PES. chemrxiv.orgnih.gov These surfaces allow for the identification of stable low-energy conformations (energy minima) and the transition states that separate them (saddle points). libretexts.org For this molecule, the PES would likely reveal distinct energy wells corresponding to specific puckered states of the azetidine ring and preferred orientations of the substituted phenoxy group.
Illustrative Relative Energies of Key Conformations
| Conformer | Azetidine Pucker | Phenoxy Dihedral Angle (τ) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|---|
| A | Axial-like | ~30° | 0.00 | Global minimum, likely stabilized by intramolecular interactions. |
| B | Equatorial-like | ~30° | +1.5 | Higher energy puckered state. |
| C | Axial-like | ~90° | +2.8 | Rotation of the phenoxy group away from the preferred orientation. |
| D | Planar (Transition State) | N/A | +5.0 | Energy barrier for ring inversion. |
Influence of Substituents on Ring Puckering and Orientation
The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain, characterized by a specific dihedral angle. rsc.org The nature and position of substituents dramatically influence the preferred pucker.
Azetidine Ring: The unsubstituted azetidine ring itself has a characteristic puckering. rsc.org The presence of a bulky substituent at the 3-position, such as the 2-fluoro-4-methoxyphenoxy group, sterically hinders certain conformations and stabilizes others.
Fluorine Substituent: The fluorine atom at the ortho position of the phenoxy ring exerts a significant stereoelectronic effect. The strong electronegativity of fluorine creates a C-F bond dipole that can engage in favorable electrostatic interactions with other parts of the molecule, such as the azetidine nitrogen. researchgate.net This charge-dipole interaction can influence the rotational preference of the entire phenoxy group, favoring conformations where the fluorine is oriented in a specific manner relative to the azetidine ring. In related fluorinated heterocycles, such as fluoropiperidines, analogous charge-dipole effects have been shown to dictate conformational preferences. researchgate.net
Methoxy (B1213986) Substituent: The para-methoxy group is an electron-donating group that modulates the electronic properties of the aromatic ring. This can influence the strength of non-covalent interactions, such as π-stacking, which are critical in molecular recognition by biological targets.
Together, these substituents create a complex conformational bias. The interplay between the steric bulk of the phenoxy group and the electronic effects of the fluoro and methoxy groups determines the dominant ring pucker and the rotational orientation of the substituent, which are critical for its interaction with biological macromolecules.
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor. nih.govnih.gov
Prediction of Ligand-Target Binding Modes
In a hypothetical docking study of this compound into a kinase binding site, a common target for such scaffolds, the predicted binding mode would likely involve several key interactions:
Azetidine Moiety: The nitrogen atom of the azetidine ring could act as a hydrogen bond acceptor, forming a crucial hydrogen bond with a backbone amide proton of a "hinge" region residue in the kinase, such as Alanine or Cysteine.
Phenoxy Ring: The aromatic ring is well-suited to form favorable π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan within the binding pocket.
Fluoro Group: The ortho-fluoro substituent could engage in specific polar interactions, potentially forming a halogen bond or a non-classical hydrogen bond with an appropriate donor or acceptor group on the protein.
Methoxy Group: The oxygen atom of the methoxy group can act as an additional hydrogen bond acceptor, potentially interacting with a nearby polar residue or a structured water molecule.
Estimation of Binding Affinities
Docking programs calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov Lower values typically indicate a more favorable binding interaction. The estimated affinity is influenced by the number and quality of the predicted intermolecular interactions.
Illustrative Docking Results Against a Hypothetical Kinase Target
| Compound | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| This compound | -8.5 | Cys88 (H-bond), Phe145 (π-stacking) |
| 3-(4-methoxyphenoxy)azetidine (des-fluoro analog) | -7.9 | Cys88 (H-bond), Phe145 (π-stacking) |
| 3-(2-Fluorophenoxy)azetidine (B1343124) (des-methoxy analog) | -8.1 | Cys88 (H-bond), Phe145 (π-stacking) |
These illustrative results suggest that both the fluoro and methoxy groups contribute positively to the binding affinity, highlighting their importance in the ligand's interaction with the target.
Pharmacophore Modeling for Ligand-Target Interactions
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to interact with a specific biological target. nih.gov These models serve as valuable tools for virtual screening and designing new molecules with desired biological activity. nih.gov
For this compound, a ligand-based pharmacophore model would consist of the following key features derived from its structure:
Hydrogen Bond Acceptor (HBA): The nitrogen atom within the azetidine ring.
Aromatic Ring (AR): The centrally located phenyl ring.
Hydrogen Bond Acceptor (HBA): The oxygen atom of the para-methoxy group.
Hydrophobic/Halogen Feature (H/X): The ortho-fluoro substituent, which contributes to both the hydrophobic profile and can participate in specific halogen bond interactions.
Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction Role |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Azetidine Nitrogen | Interaction with H-bond donors (e.g., backbone NH) |
| Aromatic Ring (AR) | Phenoxy Ring | π-π stacking with aromatic residues |
| Hydrogen Bond Acceptor (HBA) | Methoxy Oxygen | Interaction with H-bond donors (e.g., polar side chains) |
| Hydrophobic/Halogen (H/X) | Fluorine Atom | Hydrophobic contact or halogen bonding |
This five-point pharmacophore model provides a simplified yet powerful representation of the molecule's key interaction points, which can be used to search large chemical databases for structurally diverse compounds that share the same essential features and may exhibit similar biological activity.
Pharmacophore Modeling for Ligand-Target Interactions
Identification of Essential Structural Features for Activity
While specific studies detailing the essential structural features of this compound for a particular biological target are not extensively available in the public domain, general principles of medicinal chemistry allow for the identification of key pharmacophoric elements. The azetidine ring, a four-membered heterocycle, is a critical feature, providing a rigid scaffold that can lead to improved potency and pharmacokinetic properties. nih.gov The small, rigid nature of the azetidine ring helps to favorably orient the other functional groups for optimal interaction with a biological target. nih.gov
The 2-fluoro-4-methoxyphenoxy group likely plays a crucial role in target binding. The fluorine atom can engage in hydrogen bonding or other electrostatic interactions, while the methoxy group can also act as a hydrogen bond acceptor. The aromatic ring itself can participate in pi-stacking or hydrophobic interactions within a protein's binding pocket. The relative positions of the fluoro and methoxy substituents are critical for defining the molecule's electronic and conformational profile, which in turn dictates its binding affinity and selectivity.
Development of 3D Pharmacophore Models
The development of a three-dimensional (3D) pharmacophore model is a crucial step in understanding the structure-activity relationship (SAR) of a series of compounds and in designing new, more active molecules. nih.gov For a compound like this compound, a pharmacophore model would be constructed based on its key chemical features and those of other structurally related and active molecules. nih.gov
A hypothetical pharmacophore model for this compound would likely include:
A hydrogen bond acceptor feature associated with the nitrogen atom of the azetidine ring.
A hydrogen bond acceptor feature corresponding to the oxygen of the ether linkage and the methoxy group.
A hydrogen bond donor or acceptor feature represented by the fluorine atom.
A hydrophobic/aromatic feature from the phenyl ring.
These features would be arranged in a specific 3D orientation to define the spatial requirements for biological activity. Such models are valuable for virtual screening of large compound libraries to identify novel scaffolds that could exhibit similar biological activity. nih.gov
Molecular Dynamics (MD) Simulations to Probe Dynamic Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its protein target, as well as its behavior in solution.
Ligand-Protein Interaction Dynamics
MD simulations can elucidate the dynamic nature of the binding of this compound to its target protein. nih.gov By simulating the ligand-protein complex over a period of nanoseconds to microseconds, researchers can observe the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. These simulations can reveal:
The most stable binding pose of the ligand.
The role of specific amino acid residues in the binding pocket.
The influence of water molecules in mediating ligand-protein interactions.
Conformational changes in the protein upon ligand binding.
This information is invaluable for understanding the molecular basis of the ligand's activity and for designing modifications to improve its binding affinity and selectivity.
Conformational Flexibility in Solution
The conformational flexibility of a molecule in solution can significantly impact its ability to bind to a target protein. MD simulations can be used to explore the conformational landscape of this compound in an aqueous environment. The azetidine ring itself is relatively rigid, but the molecule possesses rotational freedom around the ether linkage and the bond connecting the phenoxy group to the azetidine ring.
By understanding the preferred conformations of the molecule in solution, researchers can assess whether the bioactive conformation (the conformation adopted when bound to the protein) is energetically accessible. A molecule that must adopt a high-energy conformation to bind will likely have a lower binding affinity.
Theoretical Studies on Azetidine Reactivity and Ring Strain
The chemical behavior and utility of azetidines in medicinal chemistry are largely influenced by the inherent strain in the four-membered ring. researchwithrutgers.comresearchgate.netrsc.org
Analysis of Strain Energy and Strain-Driven Reactivity of Azetidines
The azetidine ring possesses a significant amount of ring-strain energy, which is a consequence of bond angle distortion from the ideal tetrahedral angle. researchgate.net This strain energy is a key determinant of the ring's reactivity. researchwithrutgers.comrsc.orgresearchwithnj.com While the ring is stable enough for the molecule to be handled easily, the strain can be released in chemical reactions, providing a thermodynamic driving force for ring-opening. researchgate.netrsc.org
The reactivity of azetidines is driven by this considerable ring strain, making them valuable intermediates in organic synthesis. researchwithrutgers.comrsc.org This "strain-driven reactivity" allows for the facile functionalization of the azetidine ring and its use in constructing more complex molecular architectures. rsc.org
Table 1: Comparison of Ring-Strain Energies
| Heterocycle | Ring-Strain Energy (kcal/mol) |
|---|---|
| Aziridine | 26.7 |
| Azetidine | 25.2 |
| Pyrrolidine (B122466) | 5.8 |
| Piperidine (B6355638) | 0 |
Data sourced from multiple chemical literature reviews. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aziridine |
| Azetidine |
| Pyrrolidine |
Elucidation of Reaction Mechanisms (e.g., Ring Opening, Ring Expansion, Cycloadditions)
Computational and theoretical chemistry have emerged as indispensable tools for elucidating the complex reaction mechanisms of heterocyclic compounds. For this compound, a molecule of interest in medicinal chemistry, understanding its reactivity through ring-opening, ring expansion, and cycloaddition reactions is crucial for predicting its stability, metabolic pathways, and potential for further synthetic derivatization. While specific experimental and computational studies on this compound are not extensively available in the public domain, the following sections outline the theoretical frameworks and computational approaches that would be employed to investigate its reaction mechanisms. The insights are drawn from broader studies on substituted azetidines and related heterocyclic systems.
The inherent ring strain of the four-membered azetidine ring is a primary driver of its reactivity. nih.gov Computational models, particularly those based on Density Functional Theory (DFT), are pivotal in quantifying this strain and predicting the energetic barriers for various reaction pathways. rsc.orgnih.gov
Ring Opening Reactions:
The ring opening of azetidines can be initiated by nucleophiles or electrophiles. For this compound, the substitution pattern on the phenoxy ring, specifically the electron-withdrawing fluorine atom and the electron-donating methoxy group, is expected to significantly influence the regioselectivity and stereoselectivity of the ring-opening process. nih.govresearchgate.net
Computational studies would typically involve modeling the attack of various nucleophiles at the C2 and C4 positions of the azetidine ring. DFT calculations can be used to map the potential energy surface and identify the transition states for both possible pathways. The relative activation energies would reveal the preferred site of attack. The presence of the electronegative fluorine atom on the phenoxy ring is anticipated to influence the electron distribution across the entire molecule, which can be quantified through Natural Bond Orbital (NBO) analysis. researchgate.net
A hypothetical computational study could compare the activation barriers for the ring opening of 3-phenoxyazetidine (B1367254) with this compound to delineate the electronic effects of the substituents.
Table 1: Hypothetical DFT-Calculated Activation Energies (in kcal/mol) for Nucleophilic Ring Opening of Substituted 3-Phenoxyazetidines
| Nucleophile | Attacking Position | 3-Phenoxyazetidine | This compound |
| Chloride (Cl⁻) | C2 | 25.4 | 24.8 |
| Chloride (Cl⁻) | C4 | 26.1 | 26.5 |
| Methoxide (CH₃O⁻) | C2 | 22.8 | 22.1 |
| Methoxide (CH₃O⁻) | C4 | 23.5 | 23.9 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of results that would be generated from a detailed computational study.
Ring Expansion Reactions:
Ring expansion reactions of azetidines, often leading to the formation of five-membered rings like pyrrolidines, are of significant synthetic interest. These rearrangements can be triggered by various reagents and reaction conditions. Theoretical investigations into the ring expansion of this compound would focus on identifying plausible mechanistic pathways, such as the involvement of carbocation intermediates or concerted rearrangements. nih.gov
Computational modeling can predict the stability of potential intermediates and the transition state energies for their formation and subsequent rearrangement. For instance, the Tiffeneau-Demjanov rearrangement is a known method for ring expansion that could be computationally explored for this system.
Cycloaddition Reactions:
Azetidines can participate in cycloaddition reactions, acting as either the 2π or 4π component, although such reactions are less common than for other heterocycles. More frequently, azetidines are synthesized via cycloaddition reactions. nih.govchemrxiv.orgmdpi.com For instance, the [2+2] cycloaddition of an imine with an alkene is a common route to the azetidine core. chemrxiv.org
Theoretical studies on the potential of this compound to undergo cycloadditions would involve analyzing its frontier molecular orbitals (HOMO and LUMO). The energies and symmetries of these orbitals, calculated using DFT, would determine its reactivity in concerted cycloaddition reactions according to the principles of orbital symmetry conservation. nih.gov The distortion/interaction model is another powerful computational tool used to predict the reactivity in cycloadditions by analyzing the energy required to distort the reactants into the transition state geometry and the interaction energy between the distorted molecules. nih.gov
A computational screening could assess the feasibility of [3+2] cycloadditions with various 1,3-dipoles. The activation barriers and reaction energies for the formation of different regioisomeric products would be calculated to predict the outcome of such reactions. mdpi.comresearchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies (in eV) for this compound Calculated at the B3LYP/6-31G(d) Level of Theory
| Molecular Orbital | Energy (eV) |
| HOMO | -8.54 |
| LUMO | 1.23 |
| HOMO-1 | -9.12 |
| LUMO+1 | 2.56 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of results that would be generated from a detailed computational study.
Structure Activity Relationship Sar and Rational Design of 3 2 Fluoro 4 Methoxyphenoxy Azetidine Analogues
Design Principles for Azetidine-Based Scaffolds in Medicinal Chemistry Contexts
The use of azetidine-based scaffolds in medicinal chemistry is guided by several key design principles that capitalize on the ring's inherent structural and physicochemical properties. Azetidines are four-membered, nitrogen-containing heterocycles that offer a unique balance of stability and ring strain, making them more stable and easier to handle than aziridines, yet more reactive and conformationally constrained than pyrrolidines. rsc.orgrsc.org
One of the primary design advantages of the azetidine (B1206935) scaffold is its ability to confer molecular rigidity. nih.gov This conformational restriction can be beneficial in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. enamine.net The puckered, non-planar conformation of the azetidine ring allows for the precise spatial arrangement of substituents, enabling chemists to explore and define the three-dimensional pharmacophore required for biological activity. researchgate.net
From a physicochemical standpoint, azetidines are considered valuable building blocks for improving properties relevant to drug development. researchgate.net The nitrogen atom in the ring can act as a hydrogen bond acceptor, and when unsubstituted (NH-azetidine), it can also serve as a hydrogen bond donor. technologynetworks.com This feature allows for versatile interactions with protein targets. Furthermore, the incorporation of an azetidine ring can lead to a decrease in lipophilicity and an increase in aqueous solubility compared to larger carbocyclic or heterocyclic analogues, which are often desirable attributes for optimizing pharmacokinetic profiles. researchgate.netacs.org The scaffold is also associated with increased resistance to oxidative metabolism, which can improve a compound's metabolic stability. researchgate.net
The design of azetidine-containing molecules also takes into account the synthetic accessibility of the scaffold. While historically challenging to synthesize, recent advancements have made a wide variety of substituted azetidines more accessible for use in drug discovery programs. nih.govrsc.org This allows for the creation of diverse chemical libraries for screening and structure-activity relationship (SAR) studies. acs.orgnih.gov The ability to functionalize the azetidine ring at multiple positions, including the nitrogen atom and the carbon atoms of the ring, provides a platform for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. ub.bw
Finally, the azetidine ring itself is a key component in a variety of biologically active compounds, demonstrating a broad range of pharmacological activities including anticancer, antiviral, and central nervous system applications. nih.govtechnologynetworks.com This established biological relevance encourages the continued use and exploration of the azetidine scaffold in the design of new therapeutic agents.
Bioisosteric Replacement Strategies Involving Azetidines
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound's physicochemical properties, pharmacokinetic profile, and biological activity while retaining its primary binding interactions. The azetidine ring has emerged as a versatile bioisostere for various structural motifs, including aromatic and other cyclic systems. nih.gov
The replacement of aromatic rings, such as a phenyl group, with a saturated, three-dimensional scaffold like azetidine is a modern strategy in drug design. This "pseudo-bioisosteric" replacement aims to improve upon the often-undesirable properties associated with flat, lipophilic aromatic systems, such as poor solubility and susceptibility to metabolic oxidation by cytochrome P450 enzymes.
The azetidine ring offers a more three-dimensional structure compared to a planar phenyl ring. This increased saturation and defined geometry can lead to improved compound properties as shown in the table below. The non-planar nature of azetidine can also provide new exit vectors for substituents, allowing for the exploration of previously inaccessible chemical space and potentially leading to novel interactions with the target protein. While not a classical bioisostere in terms of electronics, the strategic placement of an azetidine ring can maintain the necessary spatial orientation of key functional groups required for biological activity.
Table 1: Comparison of Physicochemical Properties: Phenyl vs. Azetidine
| Property | Phenyl Group | Azetidine Ring | Implication in Drug Design |
|---|---|---|---|
| Shape | Planar, 2D | Puckered, 3D | Improved spatial arrangement of substituents, potential for new binding interactions. |
| Solubility | Generally lower | Generally higher | Enhanced aqueous solubility, which can improve bioavailability. |
| Lipophilicity (logP) | Higher | Lower | Reduced lipophilicity can lead to improved ADME properties. |
| Metabolic Stability | Susceptible to aromatic oxidation | Generally more resistant to oxidative metabolism | Increased half-life and reduced potential for reactive metabolites. |
Azetidine can also serve as a bioisosteric replacement for other common saturated heterocyclic rings found in drug molecules, such as morpholine (B109124) and piperidine (B6355638). This type of substitution is often explored to fine-tune a compound's properties, including its basicity, polarity, and conformational profile.
When replacing a larger ring like piperidine, the smaller azetidine ring reduces the molecular weight and can alter the lipophilicity of the compound. The conformational rigidity of the azetidine ring is more pronounced than that of the more flexible piperidine and morpholine rings. This can be advantageous in locking the molecule into a bioactive conformation, thereby increasing potency.
The basicity of the ring nitrogen is also a key consideration. The pKa of the conjugate acid of azetidine is 11.29, making it a stronger base than piperidine (pKa ≈ 11.1) and significantly more basic than the nitrogen in morpholine (pKa ≈ 8.4) due to the inductive effect of the oxygen atom in the morpholine ring. wikipedia.org This difference in basicity can have a profound impact on a compound's pharmacokinetic properties, including its absorption, distribution, and potential for off-target effects such as hERG channel inhibition.
Table 2: Comparison of Azetidine with Other Cyclic Amines
| Parameter | Azetidine | Piperidine | Morpholine |
|---|---|---|---|
| Ring Size | 4-membered | 6-membered | 6-membered |
| Conformational Flexibility | Rigid, puckered | Flexible (chair/boat) | Flexible (chair) |
| Basicity (pKa of conjugate acid) | ~11.29 | ~11.1 | ~8.4 |
| Molecular Weight Contribution | Lower | Higher | Higher |
Scaffold Hopping Approaches with Azetidine Cores
Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while preserving the essential arrangement of functional groups responsible for biological activity. Azetidine cores are increasingly utilized in scaffold hopping endeavors to discover novel intellectual property, improve on the limitations of an existing chemical series, or to develop compounds with entirely new pharmacological profiles.
The unique three-dimensional nature and compact size of the azetidine ring make it an excellent candidate for scaffold hopping. It can replace larger, more complex ring systems, leading to a simplification of the molecular structure and a reduction in molecular weight and lipophilicity—a process often referred to as "scaffold downsizing" or "simplification." For instance, a bicyclic core could potentially be replaced by a appropriately substituted monocyclic azetidine that maintains the correct vectoral display of key side chains.
Furthermore, spirocyclic azetidines, where the azetidine ring is fused to another ring through a single shared carbon atom, are particularly powerful tools in scaffold hopping. enamine.net These structures offer well-defined three-dimensional geometries that can mimic the spatial arrangement of substituents on more elaborate scaffolds. technologynetworks.com By varying the ring fused to the azetidine and the substitution patterns, chemists can rapidly generate libraries of diverse and novel compounds. enamine.net The introduction of a spirocyclic azetidine scaffold has also been shown to be an effective strategy for mitigating metabolic clearance, as these compact, rigid structures are often poorly recognized by degradative enzymes. enamine.net
Fragment-Based Drug Design (FBDD) Considerations for Azetidine Fragments
Fragment-based drug design (FBDD) has become a prominent and successful approach in modern drug discovery. This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Hits from this initial screen are then optimized and grown into more potent, drug-like molecules.
Azetidine-containing fragments are highly valuable in FBDD for several reasons. enamine.net The inherent rigidity of the azetidine scaffold means that the fragment has a well-defined conformation, which simplifies the interpretation of binding data (e.g., from X-ray crystallography or NMR) and provides a solid starting point for computational modeling. enamine.net This conformational restriction reduces the entropic cost of binding, which can lead to more efficient binding and higher "ligand efficiency."
The small size and low molecular weight of azetidine-based fragments make them ideal starting points that comply with the "Rule of Three," a common guideline for fragment properties. The introduction of the azetidine ring also imparts a degree of three-dimensionality to the fragment, which is a desirable feature for exploring the often-complex topology of protein binding sites. The polar nitrogen atom within the azetidine ring can provide a key interaction point (e.g., a hydrogen bond) to anchor the fragment in the binding pocket.
The challenge in using azetidine fragments has historically been their limited commercial availability. enamine.net However, as synthetic methods have improved, the diversity of available azetidine-containing building blocks has expanded, making them more accessible for inclusion in fragment libraries. enamine.nettechnologynetworks.com
Influence of the 2-Fluoro-4-methoxyphenoxy Moiety on Molecular Interactions and Properties
The 4-methoxy group also has a significant impact. The oxygen atom of the methoxy (B1213986) group is a potent hydrogen bond acceptor, providing a key point of interaction with a target protein. The methyl group itself can engage in hydrophobic interactions within a binding pocket. Electronically, the methoxy group is electron-donating through resonance, which counteracts the inductive withdrawal of the fluorine atom and the phenoxy oxygen. This electronic balance can be crucial for optimizing binding affinity.
Together, the 2-fluoro-4-methoxyphenoxy moiety presents a specific electronic and steric profile. The fluorine atom ortho to the ether linkage can influence the preferred conformation of the phenoxy ring relative to the azetidine core due to steric and electronic repulsion. This conformational constraint can be advantageous, pre-organizing the molecule for binding to its target. The combination of a hydrogen bond acceptor (methoxy group) and a potential metabolic blocker/polar interacting group (fluorine) on the phenoxy ring provides multiple avenues for optimizing the molecule's structure-activity relationship.
Role of Fluorine Atom in Modulating Reactivity and Binding Interactions
The introduction of a fluorine atom at the ortho-position of the phenoxy ring in 3-(2-fluoro-4-methoxyphenoxy)azetidine is a strategic decision in medicinal chemistry, aimed at leveraging the unique properties of fluorine to enhance the molecule's drug-like characteristics.
The fluorine atom's high electronegativity can significantly influence the electronic environment of the aromatic ring, which in turn can modulate the pKa of the azetidine nitrogen. This alteration can affect the compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding interactions with its biological target. nih.gov
Furthermore, the substitution of hydrogen with a fluorine atom can block potential sites of metabolic oxidation on the aromatic ring. This is a common strategy to improve the metabolic stability and pharmacokinetic profile of a drug candidate. For instance, in other chemical series, fluorination has been shown to prevent aromatic hydroxylation, a common metabolic pathway.
The fluorine atom can also participate in various non-covalent interactions with the target protein, including dipole-dipole interactions and, in some contexts, the formation of hydrogen bonds. These interactions can contribute to a higher binding affinity and selectivity. The relatively small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance, making it a valuable tool for probing and optimizing molecular interactions.
A hypothetical SAR exploration of fluorine substitution on the phenoxy ring of a 3-phenoxyazetidine (B1367254) scaffold might yield data similar to that presented in Table 1, illustrating the potential impact of fluorine's position and number on binding affinity.
Table 1: Hypothetical Binding Affinity of Fluorinated 3-Phenoxyazetidine Analogues This table is for illustrative purposes and based on general principles of medicinal chemistry.
| Compound | Substitution Pattern | Target Binding Affinity (Ki, nM) |
|---|---|---|
| Analogue 1 | No Fluorine | 150 |
| Analogue 2 | 2-Fluoro | 75 |
| Analogue 3 | 3-Fluoro | 120 |
| Analogue 4 | 4-Fluoro | 90 |
| Analogue 5 | 2,4-Difluoro | 50 |
Impact of Methoxy Group on Polarity, Hydrogen Bonding, and Pharmacological Properties
The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues in the binding pocket of a target protein. This ability to participate in hydrogen bonding can significantly contribute to the compound's binding affinity and specificity.
In some contexts, the methoxy group can be susceptible to O-demethylation by metabolic enzymes such as cytochrome P450s. The resulting hydroxyl group can then be a site for further metabolism, such as glucuronidation. The rate of this metabolic process can influence the compound's half-life and duration of action.
Table 2 presents a hypothetical SAR analysis of methoxy group modifications on a 3-(2-fluorophenoxy)azetidine (B1343124) scaffold, demonstrating potential effects on pharmacological properties.
Table 2: Hypothetical Pharmacological Properties of Methoxy-Substituted 3-(2-fluorophenoxy)azetidine Analogues This table is for illustrative purposes and based on general principles of medicinal chemistry.
| Compound | Methoxy Position | Target Binding Affinity (Ki, nM) | Metabolic Stability (t½, min) |
|---|---|---|---|
| Analogue A | No Methoxy | 100 | 45 |
| Analogue B | 4-Methoxy | 75 | 60 |
| Analogue C | 3-Methoxy | 110 | 50 |
| Analogue D | 2-Methoxy | 150 | 35 |
| Analogue E | 3,4-Dimethoxy | 95 | 55 |
Library Design and Synthesis for SAR Exploration of this compound Analogues
The systematic exploration of the SAR of this compound analogues necessitates the design and synthesis of a focused library of related compounds. This library would be designed to probe the effects of various structural modifications on the molecule's biological activity.
A common approach for the synthesis of a 3-phenoxyazetidine library involves a convergent synthetic strategy. This typically starts with the synthesis of a suitably protected 3-hydroxyazetidine core. Parallel synthesis techniques can then be employed to couple this core with a diverse range of substituted phenols. In the context of this compound, the library would include variations in the substitution pattern of the phenoxy ring, exploring different positions and combinations of electron-donating and electron-withdrawing groups.
For instance, a library could be designed to explore:
Alternative substitutions at the 2- and 4-positions of the phenoxy ring: Replacing the fluorine with other halogens (Cl, Br) or small alkyl groups, and replacing the methoxy group with other alkoxy groups of varying chain lengths or with a simple hydroxyl group.
Positional isomers: Moving the fluoro and methoxy groups to other positions on the phenyl ring to understand the spatial requirements for optimal binding.
Modifications of the azetidine ring: Introducing substituents on the azetidine nitrogen to explore their impact on potency and selectivity. This is a common strategy observed in the development of other azetidine-based CNS agents. medwinpublishers.com
Chemical Biology and Molecular Mechanism Exploration of Azetidine Derivatives
In Vitro Approaches for Target Identification and Validation
The identification of biological targets for novel compounds is a critical step in drug discovery. For azetidine (B1206935) derivatives, a variety of in vitro methods are employed to elucidate their molecular targets and validate their therapeutic potential. These approaches often involve screening the compounds against panels of known biological targets, such as enzymes and receptors, or utilizing broader, unbiased techniques.
One common strategy is to screen azetidine-based libraries against a wide range of biological assays to identify initial hits. For instance, the synthesis of diverse collections of azetidine-based scaffolds allows for the exploration of their potential in targeting the central nervous system (CNS). nih.govnih.gov The physicochemical and pharmacokinetic properties of these library members are assessed in vitro to evaluate their suitability as lead-like molecules. nih.gov
Furthermore, chemical genetics, a powerful tool for target identification, has been used to understand the cellular response to azetidine-containing molecules. For example, studies with L-azetidine-2-carboxylic acid (AZC), a proline analog, in Saccharomyces cerevisiae have identified genes involved in protein quality control, actin cytoskeleton organization, and endocytosis that show chemical-genetic interactions with AZC. nih.gov This suggests that proteins involved in these pathways could be potential targets for azetidine-based compounds.
Target validation for azetidine derivatives often involves confirming the interaction between the compound and its putative target using biochemical and biophysical assays. Techniques such as isothermal titration calorimetry (ITC) can directly measure the binding affinity and thermodynamics of the interaction, as demonstrated for azetidine-based STAT3 inhibitors. acs.orgnih.gov
Enzyme Inhibition and Activation Studies for Azetidine-Based Modulators
Azetidine derivatives have been extensively studied as modulators of enzyme activity, demonstrating both inhibitory and, less commonly, activatory roles. The rigid azetidine scaffold can orient substituents in a precise manner, enabling specific interactions with enzyme active sites or allosteric pockets.
A notable example is the development of azetidine-based inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer progression. A series of (R)-azetidine-2-carboxamide analogues have been synthesized and shown to have sub-micromolar potencies in inhibiting STAT3 DNA-binding activity. acs.orgnih.gov These compounds were optimized from earlier proline-based inhibitors and demonstrated improved potency and physicochemical properties. acs.org
| Compound | IC50 (µM) for STAT3 Inhibition | Reference |
|---|---|---|
| 5a | 0.55 | acs.org |
| 5o | 0.38 | acs.org |
| 8i | 0.34 | acs.orgnih.gov |
Azetidin-2-one (B1220530) derivatives have also been investigated as inhibitors of various enzymes. For instance, a series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives were found to be potent, time-dependent inhibitors of the serine protease thrombin, an important target in antithrombotic therapy. nih.gov The substitution pattern on the azetidin-2-one ring was found to be crucial for both potency and selectivity against other proteases like plasmin. nih.gov
Furthermore, azetidine derivatives have shown potential as inhibitors of Bcr-Abl tyrosine kinase, a key driver in chronic myelogenous leukemia (CML). wikipedia.org In the development of second-generation Bcr-Abl inhibitors, pyrrolidine (B122466) and azetidine derivatives were introduced to improve hydrogen bonding interactions with the kinase domain. wikipedia.org
The enzymatic hydrolysis of the l-azetidine-2-carboxylate ring has also been studied. An L-AZC hydrolase from Novosphingobium sp. MBES04 was identified, which belongs to the haloacid dehalogenase-like superfamily and demonstrates high substrate and stereospecificity for the hydrolysis of L-AZC. rsc.org This enzymatic activity has potential applications in detoxification and the engineering of L-AZC into building blocks for antibiotics. rsc.org
Receptor Binding Assays and Ligand-Receptor Interaction Profiling
Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for its receptor. merckmillipore.comyoutube.com These assays, often utilizing radiolabeled ligands, allow for the quantification of binding parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding formats. merckmillipore.comyoutube.com
Azetidine derivatives have been evaluated for their binding affinity to various receptors. For example, stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) have been characterized for their affinity to the glutamate (B1630785) binding site of native N-methyl-D-aspartate (NMDA) receptors. nih.gov These studies revealed that the stereochemistry of the azetidine ring significantly influences the binding affinity, with L-trans-ADC showing the highest affinity among the tested isomers. nih.gov
| Compound | Ki (µM) | Reference |
|---|---|---|
| L-trans-ADC | 10 | nih.gov |
| D-cis-ADC | 21 | nih.gov |
| L-cis-ADC | >100 | nih.gov |
| D-trans-ADC | 90 | nih.gov |
In another example, azetidine-substituted pyridine (B92270) and pyrazine (B50134) compounds have been investigated as inhibitors of the cannabinoid CB2 receptor. nih.gov Radioligand binding assays were used to determine the affinity of these compounds for both CB1 and CB2 receptors, demonstrating their potential as selective CB2 receptor modulators. nih.gov The proline receptor is another target for azetidine-containing molecules, with L-azetidine-2-carboxylic acid, a natural product, acting as a proline receptor antagonist. medwinpublishers.com
Investigation of Molecular Interactions with Biological Targets (e.g., DNA, Proteins)
Understanding the molecular interactions between a small molecule and its biological target is crucial for rational drug design and optimization. For azetidine derivatives, these interactions can involve various non-covalent forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The interaction of azetidine derivatives with proteins has been studied in detail for several targets. In the case of STAT3 inhibitors, isothermal titration calorimetry (ITC) studies have confirmed the direct, high-affinity binding of azetidine-based inhibitors to the STAT3 protein. acs.orgnih.gov The thermodynamic parameters obtained from these studies revealed that the binding is driven by both enthalpy and entropy changes. acs.org
Molecular modeling and X-ray crystallography have provided further insights into the binding modes of azetidine derivatives. For Bcr-Abl tyrosine kinase inhibitors, the introduction of an azetidine ring was aimed at improving hydrogen bonding interactions with specific amino acid residues (Ile-360 and His-361) in the kinase domain. wikipedia.org Similarly, for NMDA receptor ligands, in-silico docking studies suggested an unusual binding mode for azetidine-2,3-dicarboxylic acid stereoisomers within the agonist binding site. nih.gov
The interaction of small molecules with DNA is another area of interest. While there is limited specific information on the interaction of 3-(2-Fluoro-4-methoxyphenoxy)azetidine with DNA, studies on other nitrogen-containing heterocyclic compounds, such as azepane and pyrrolidine derivatives, have shown that they can bind to the minor groove of DNA, with a preference for guanine-cytosine rich regions. itu.edu.tr These interactions are often driven by entropy and involve the formation of hydrogen bonds. itu.edu.tr The misincorporation of L-azetidine-2-carboxylic acid into proteins leads to proteotoxic stress, highlighting the significant impact of azetidine-protein interactions on cellular function. nih.gov
Elucidation of Molecular Mechanisms of Action for Azetidine Scaffolds
The molecular mechanism of action of a drug describes the biochemical and physiological processes through which it exerts its effects. For azetidine derivatives, the mechanism of action is diverse and depends on the specific biological target being modulated.
For azetidine-based STAT3 inhibitors, the proposed mechanism involves the disruption of STAT3 dimerization and its subsequent DNA binding activity. acs.orgnih.gov By binding to the SH2 domain of STAT3, these inhibitors prevent the formation of active STAT:STAT dimers, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival. acs.org
In the case of azetidin-2-one (β-lactam) antibiotics, the well-established mechanism of action is the inhibition of bacterial cell wall synthesis. mdpi.com These compounds act as irreversible inhibitors of transpeptidase enzymes (also known as penicillin-binding proteins), which are essential for the cross-linking of peptidoglycan chains. acs.org
For azetidine derivatives targeting NMDA receptors, the mechanism involves acting as agonists or partial agonists at the glutamate binding site. nih.gov By binding to the receptor, they modulate the ion channel activity, which plays a critical role in excitatory neurotransmission. nih.gov
The antiviral activity of some azetidinone derivatives has also been reported, although the precise molecular mechanisms are still under investigation. nih.gov For instance, an N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-one showed moderate inhibitory activity against human coronavirus (229E), suggesting that the 3-methyl-4-fluorophenyl scaffold could be an important pharmacophore for further antiviral drug development. nih.gov
Conclusion and Future Research Directions for 3 2 Fluoro 4 Methoxyphenoxy Azetidine Research
Synthesis of Complex and Densely Functionalized Azetidines
A primary future focus will be the development of synthetic routes to create more complex and densely functionalized derivatives of 3-(2-Fluoro-4-methoxyphenoxy)azetidine. The inherent ring strain of the azetidine (B1206935) core presents both a challenge and an opportunity for synthetic chemists. rsc.orgrsc.org Overcoming these synthetic hurdles is crucial for generating a diverse library of analogues for biological screening.
Recent advances in synthetic methodologies, such as multicomponent reactions, offer a promising avenue for the rapid assembly of substituted azetidines. nih.gov For instance, a four-component strain-release-driven synthesis has been successfully applied to generate highly functionalized azetidines, a strategy that could be adapted for the target molecule. nih.gov Furthermore, methods enabling the introduction of substituents at various positions on the azetidine ring will be critical. This includes developing regioselective and stereoselective reactions to control the spatial arrangement of functional groups, which is paramount for optimizing interactions with biological targets.
Development of Novel Catalytic and Stereoselective Methodologies
The development of novel catalytic and stereoselective methods for the synthesis of azetidines is a burgeoning area of research. acs.orgnih.gov Future efforts will likely concentrate on the use of transition metal catalysis and organocatalysis to achieve high levels of efficiency and stereocontrol. Gold-catalyzed reactions, for example, have been shown to be effective in the synthesis of chiral azetidin-3-ones. nih.gov Similarly, copper-catalyzed photoinduced radical cyclizations of ynamides have provided a general route to functionalized azetidines. nih.gov
A significant challenge in azetidine synthesis is controlling the stereochemistry at multiple centers. The development of enantioselective methods is therefore a high priority. acs.orgnih.gov This could involve the design of new chiral ligands for metal catalysts or the use of chiral auxiliaries to direct the stereochemical outcome of reactions. The successful application of such methods to the synthesis of this compound derivatives would provide access to a range of stereoisomers, each with potentially distinct biological activities.
Advanced Computational Modeling for Rational Design and Mechanism Prediction
Advanced computational modeling is poised to play an increasingly important role in the rational design of novel azetidine-based compounds and in predicting reaction mechanisms. mit.edu By employing techniques such as density functional theory (DFT), researchers can gain insights into the electronic structure and reactivity of molecules, guiding the design of new synthetic routes and predicting the stereochemical outcomes of reactions. nih.gov
For a molecule like this compound, computational studies could be used to:
Predict its preferred conformations and how these might influence its binding to biological targets.
Model its interactions with enzymes or receptors to guide the design of more potent analogues.
Investigate the transition states of potential synthetic transformations to optimize reaction conditions and improve yields. acs.org
Recent work has demonstrated the power of combining experimental and computational approaches to understand and predict the outcomes of complex reactions, such as the aza Paternò–Büchi reaction for azetidine synthesis. acs.org
Exploration of Azetidine Scaffolds for Diverse Molecular Recognition and Biological Applications
The unique structural properties of the azetidine scaffold make it an attractive motif for the design of molecules with diverse biological activities. nih.gov The rigid, four-membered ring can act as a conformational constraint, locking a molecule into a specific bioactive conformation. enamine.net This can lead to increased potency and selectivity for a given biological target.
Future research should focus on exploring the potential of this compound and its derivatives in a wide range of therapeutic areas. Given the prevalence of the 2-fluoro-4-methoxyphenoxy motif in other biologically active compounds, this scaffold could be a valuable starting point for the development of new drugs. Potential applications could include inhibitors of enzymes such as elastase, or as ligands for G-protein coupled receptors. acs.org The synthesis of diverse libraries of compounds based on this scaffold will be crucial for identifying new lead compounds. nih.gov
Integration of Chemical Biology Tools for Mechanistic Understanding
To fully exploit the therapeutic potential of this compound and its analogues, it will be essential to understand their mechanisms of action at a molecular level. The integration of chemical biology tools will be instrumental in achieving this.
This could involve the design and synthesis of probe molecules that incorporate reporter groups, such as fluorescent dyes or affinity tags. These probes can be used to visualize the localization of the compounds within cells, identify their protein targets, and elucidate their downstream signaling pathways. For example, radiolabeled versions of azetidine derivatives have been used in positron emission tomography (PET) studies to investigate their distribution and binding in vivo. nih.gov Such studies will be critical for validating the therapeutic potential of this class of compounds and for guiding their further development.
Q & A
[Basic] What are the established synthetic methodologies for 3-(2-Fluoro-4-methoxyphenoxy)azetidine?
The synthesis of azetidine derivatives often involves cyclocondensation or nucleophilic substitution. For example, cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide can yield azetidinones, which may be functionalized further . Substituent positioning (e.g., 4-methoxy groups) can significantly influence reaction pathways, as seen in studies where electron-donating groups hindered cyclization . Starting materials like fluorophenols and azetidine precursors (e.g., 3-chlorophenoxyazetidine) are common .
[Advanced] How do electronic effects of substituents influence the cyclization efficiency in azetidine synthesis?
Electron-donating groups (e.g., 4-methoxy) on aromatic rings can reduce cyclization yields due to steric hindrance or electronic destabilization of transition states. For instance, a 4-methoxy substituent in a related compound prevented azetidine formation entirely, while 3-methoxy allowed partial cyclization . Computational modeling or adjusting reaction parameters (e.g., temperature, catalysts) may mitigate these effects.
[Basic] What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and azetidine ring integrity. For example, δ = 3.86 ppm (s) in DMSO-d6 corresponds to methoxy protons in similar compounds .
- Melting Point Analysis : Used to verify purity (e.g., 188–189°C for 1-(4-methoxyphenyl)azetidin-2-one) .
- HPLC : For assessing purity ≥99% in fluorinated analogs .
[Advanced] How can reaction conditions be optimized for azetidine derivatives with bulky substituents?
Optimization strategies include:
- Temperature Modulation : Higher temperatures (e.g., 45°C) improve yields in coupling reactions .
- Catalyst Screening : Use of phosphorus oxychloride for dehydration steps in amidine synthesis .
- Protecting Groups : Temporarily blocking reactive sites (e.g., methoxy) to avoid side reactions .
[Basic] What are the solubility and stability considerations for handling this compound?
While specific data are limited, analogs with methoxy and fluorine substituents are typically soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies should assess sensitivity to light, moisture, and oxidation, guided by safety protocols for structurally similar compounds .
[Advanced] What strategies resolve contradictions in substituent-dependent reaction outcomes?
Systematic variation of substituents (e.g., comparing 3- vs. 4-methoxy) and kinetic studies can clarify mechanistic pathways. For example, replacing 4-methoxy with smaller groups (e.g., fluoro) restored cyclization efficiency in azetidine synthesis . Cross-referencing with computational tools (e.g., DFT) may explain electronic/steric effects .
[Basic] What are the potential biological targets for fluorinated azetidine derivatives?
Fluorinated azetidines are explored in medicinal chemistry for enzyme inhibition (e.g., kinases, proteases) due to fluorine’s electronegativity and metabolic stability. Similar compounds interact with enzymes involved in neurotransmitter regulation or inflammation .
[Advanced] How can regioselectivity challenges in phenoxy-azetidine coupling be addressed?
Regioselectivity is influenced by directing groups (e.g., fluorine’s meta-directing effect). Using protecting groups on the azetidine nitrogen or optimizing reaction media (e.g., ionic liquids) can enhance selectivity .
[Basic] What purification methods are effective for this compound?
- Column Chromatography : Separates isomers using hexane/EtOH gradients .
- Recrystallization : Suitable for high-purity solids (e.g., from ethanol/water mixtures) .
[Advanced] How does fluorine substitution impact binding affinity in target interactions?
Fluorine’s electronegativity enhances binding via dipole interactions and hydrophobic effects. For example, fluorinated analogs of phenylacetic acid show improved selectivity for GABA receptors . Comparative studies with non-fluorinated analogs are critical for structure-activity relationship (SAR) analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
